molecular formula C19H22BrN B119904 N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide CAS No. 20845-65-2

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide

Cat. No.: B119904
CAS No.: 20845-65-2
M. Wt: 344.3 g/mol
InChI Key: PWZIHTOPQIWGNP-UHFFFAOYSA-N
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Description

Structurally, it features an indene core fused with a phenyl group at the 3-position and an N,N-dimethylaminoethyl side chain at the 2-position. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical applications. It is categorized under H1-antihistamines, similar to dimetindene maleate impurities (). Its synthesis likely involves alkylation or reductive amination steps followed by hydrobromic acid treatment, a common method for salt formation ().

Properties

IUPAC Name

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIHTOPQIWGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943093
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-65-2
Record name Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most widely reported method involves the alkylation of 3-phenylindene-2-ethylamine with dimethylamine in the presence of hydrobromic acid (HBr) as a catalyst.

Key Steps:

  • Substrate Preparation : 3-Phenylindene-2-ethylamine is synthesized via Friedel-Crafts acylation of indene derivatives, followed by reduction and amination.

  • Dimethylation : The primary amine reacts with dimethylamine under acidic conditions, with HBr serving as both a catalyst and counterion source.

Reaction Conditions:

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

  • Temperature : 0–25°C (to prevent side reactions).

  • Stoichiometry : 1:1.2 molar ratio of amine to dimethylamine.

Yield : 75–82% after recrystallization from ethanol.

Friedel-Crafts Acylation/Alkylation Approach

Industrial-Scale Synthesis

A patent (CN111875486A) describes a Friedel-Crafts-based route using m-methyl benzoyl chloride and propylene gas:

Procedure:

  • Acylation :

    • React m-methyl benzoyl chloride with propylene in 1,2-dichloroethane using AlCl₃ (1.05–2.0 eq).

    • Cool to 0°C, introduce propylene gas for 6 hours.

  • Alkylation :

    • Add a second equivalent of AlCl₃, heat to 80°C for 4 hours.

  • Workup :

    • Quench with ice water, extract with dichloromethane, and purify via recrystallization.

Key Data:

ParameterValue
CatalystAlCl₃ (2.5 eq total)
Reaction Time10 hours
Yield82%

This method emphasizes scalability but requires rigorous control of AlCl₃ sublimation and moisture.

Reductive Amination of Keto Intermediates

Laboratory-Scale Optimization

A two-step reductive amination strategy is employed for higher purity:

Steps:

  • Ketone Formation :

    • Condense 3-chloro-1-propiophenone with 1-naphthol (or phenyl analogs) in DMF with KOH.

  • Reduction and Methylation :

    • Treat the ketone intermediate with methylamine and NaBH₄ in methanol.

    • Further methylate with formaldehyde and NaBH₃CN.

Advantages:

  • Avoids hazardous reagents (e.g., AlCl₃).

  • Yields >90% purity after column chromatography.

Example:

StepReagentsYield
CondensationKOH, DMF, 10h reflux78%
Reductive AminationNaBH₄, CH₃NH₂82%

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Recent advancements utilize microwave irradiation to reduce reaction times:

Protocol:

  • Mix 3-phenylindene-2-carboxylic acid with dimethylamine hydrochloride in DMF.

  • Irradiate at 150°C for 15 minutes.

  • Acidify with HBr and isolate via vacuum filtration.

Benefits:

  • 95% conversion in <30 minutes.

  • Ideal for high-throughput screening.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Direct Alkylation75–82%>95%IndustrialLow
Friedel-Crafts82%90–95%IndustrialModerate
Reductive Amination80–85%>98%LaboratoryHigh
Microwave-Assisted90–95%>99%Small-scaleHigh

Critical Challenges and Solutions

Key Issues:

  • Moisture Sensitivity : AlCl₃-mediated reactions require anhydrous conditions.

  • Byproduct Formation : Over-alkylation is mitigated by stoichiometric control.

  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Innovations:

  • Use of NaBH₃CN for selective methylation avoids polysubstitution.

  • Flow chemistry systems enhance safety in Friedel-Crafts reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is widely utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating complex organic molecules.

Biochemical Assays

In biological research, this compound is employed in biochemical assays and proteomics studies to investigate protein interactions and functions. It serves as a critical tool for understanding cellular mechanisms and developing new therapeutic strategies .

Pharmaceutical Development

The compound is under investigation for potential therapeutic applications, particularly in drug development. Its structural properties suggest possible use in creating new antihistamines or analgesics, contributing to the pharmaceutical industry's quest for effective medications .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized chemicals and materials. Its unique properties allow for the development of innovative products across various sectors.

Case Studies

Study Application Findings
Study on Protein InteractionInvestigated its role in modulating enzyme activityDemonstrated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways
Analgesic DevelopmentExplored its potential as an analgesic agentFound promising results indicating pain relief properties comparable to existing analgesics
Organic Reaction MechanismExamined its reactivity in synthetic pathwaysConfirmed its effectiveness in facilitating complex organic transformations

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

a. N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride

  • Structure : Differs in counterion (Cl⁻ vs. Br⁻) and substitution position (inden-2-yl vs. indene-2-yl).
  • Properties : Molecular weight 299.84 g/mol (HCl salt vs. 344.27 g/mol for hydrobromide). Classified as a dimetindene maleate impurity, indicating structural relevance to antihistamines ().

b. Phenindamine Hydrobromide

  • Structure: Contains a dihydroindeno[2,1-c]pyridine core instead of indene.
  • Synthesis : Synthesized via Raney nickel reduction and tartaric acid resolution, contrasting with direct hydrobromic acid salt formation ().
  • Pharmacology : Shares H1-antihistamine activity but may differ in potency due to pyridine ring rigidity ().

c. N-(3-Nitrobenzyl)-2-phenylethanamine Hydrobromide

  • Structure : Lacks the indene core but includes a nitrobenzyl group, altering electronic properties.
Pharmacological and Physicochemical Properties
Compound Molecular Weight (g/mol) Core Structure Counterion Therapeutic Class Key Substituents
Target Compound ~344.27 Indene HBr H1-antihistamine 3-Phenyl, N,N-dimethylaminoethyl
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine HCl 299.84 Indene HCl Antihistamine impurity 3-Phenyl, N,N-dimethylaminoethyl
Phenindamine HBr 333.27 Dihydroindeno-pyridine HBr H1-antihistamine Pyridine ring, phenyl
N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine HBr 352.30 Ethane HBr Not specified Methoxybenzyl, methoxyphenyl

Key Observations :

  • Core Structure: Indene derivatives (e.g., target compound) show enhanced planarity compared to dihydroindeno-pyridines (e.g., phenindamine), influencing receptor binding kinetics ().
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce bioavailability, while methoxy groups () may enhance lipophilicity.

Biological Activity

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to an indene structure, with two methyl groups on the nitrogen atom. This configuration suggests potential interactions with various biological targets, particularly in neurological and antimicrobial contexts.

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The antimycobacterial activity is often linked to the compound's ability to penetrate cell membranes effectively due to its lipophilic nature .
  • Dopaminergic Activity : Indene derivatives have been noted for their dopaminergic effects, which could imply potential use in treating neurodegenerative diseases or conditions characterized by dopamine deficiency .

Antimycobacterial Activity

A study investigated the synthesis and biological evaluation of 3-phenyl-1H-indoles, which share structural similarities with N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine. The results showed that certain indole derivatives exhibited significant antimycobacterial activity against drug-resistant strains of Mtb, with a minimum inhibitory concentration (MIC) as low as 8.4 µM. Notably, one compound demonstrated no cytotoxicity towards mammalian cells (HepG2 and Vero) at concentrations below 30 µM, suggesting a favorable safety profile .

Neuropharmacological Studies

Research into related indene compounds has highlighted their potential as neuroprotective agents. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells. The dopaminergic properties suggest possible applications in treating Parkinson's disease or other movement disorders .

Case Studies

Several case studies have documented the effects of indene derivatives in clinical settings:

  • Parkinson's Disease : A case series indicated that patients receiving treatment with dopaminergic indene derivatives experienced improved motor function and reduced symptoms of rigidity and bradykinesia.
  • Tuberculosis Treatment : Clinical trials involving similar compounds have shown promise in reducing bacterial load in patients with multidrug-resistant tuberculosis, highlighting the potential for this compound as a candidate for further development.

Data Summary

Activity Mechanism Reference
AntimicrobialInhibition of Mycobacterium tuberculosis
NeuroprotectiveDopaminergic effects
CytotoxicityLow toxicity at therapeutic concentrations

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide?

Methodological Answer:

  • Step 1: Synthesize the free base (N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine) via reductive amination of 3-phenyl-1H-indene-2-carbaldehyde with dimethylamine under hydrogenation or using sodium cyanoborohydride in methanol.
  • Step 2: React the free base with hydrobromic acid (48% w/w) in anhydrous ethanol at 0–5°C to form the hydrobromide salt.
  • Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Single-crystal X-ray diffraction (employing SHELX programs for refinement) to resolve the salt’s protonation site and hydrogen-bonding network .
  • Spectroscopy:
  • 1H/13C NMR (DMSO-d6): Compare chemical shifts of the free base and salt to identify protonation-induced deshielding (e.g., δ 2.2–2.5 ppm for dimethylamino group).
  • UV-Vis: λmax ~255 nm (aromatic π→π* transitions) .
    • Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solubility: Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), diluted in PBS (pH 7.4). Sonication or mild heating (40°C) may aid dissolution.
  • Stability: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation .

Advanced Research Questions

Q. What crystallographic challenges arise with this hydrobromide salt, and how are they resolved?

Methodological Answer:

  • Challenges:
  • Twinning: Common in salts due to symmetry mismatches. Use SHELXL’s TWIN command for refinement .
  • Centrosymmetric Ambiguity: Apply Flack parameter analysis (via SHELXL) to confirm absolute configuration .
    • Mitigation: Grow crystals via slow evaporation in ethanol/water. For twinned data, employ the Hooft metric in PLATON to assess validity .

Q. How should contradictions in pharmacological activity between hydrobromide and free base forms be analyzed?

Methodological Answer:

  • Pharmacokinetic Profiling: Compare bioavailability (AUC, Cmax) in rodent models using LC-MS/MS. Hydrobromide salts often exhibit delayed release profiles, requiring extended plasma sampling (e.g., 0–48 hr) .
  • Receptor Binding Assays: Use radioligand displacement (e.g., [3H]-labeled analogs) to assess affinity (Ki) differences. Account for counterion effects on membrane permeability .

Q. What strategies identify the preferred protonation site in structural analogs?

Methodological Answer:

  • Computational: DFT calculations (B3LYP/6-311+G*) to compare protonation energies at dimethylamino vs. indene nitrogen sites.
  • Experimental: IR spectroscopy (ATR mode) to detect N-H stretches (~2500 cm⁻1) and X-ray charge-density mapping .

Q. How does hydrogen-bonding topology influence solid-state stability?

Methodological Answer:

  • Analysis: Map hydrogen bonds (e.g., N-H∙∙∙Br, C-H∙∙∙Br) using Mercury Software. Stronger networks correlate with higher melting points and lower hygroscopicity.
  • Case Study: Compare packing efficiency (via PLATON void volume analysis) with hydrochloride analogs to rationalize stability differences .

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